molecular formula C6H14Cl2N2O4S2 B11824671 (2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride

(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride

Cat. No.: B11824671
M. Wt: 313.2 g/mol
InChI Key: HHGZUQPEIHGQST-NDXJVULZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cystine dihydrochloride is a vital component of biological systems. It plays a significant role in protein structure, redox chemistry, and cellular processes. This compound is particularly valuable in biology and chemistry research, ranging from understanding fundamental biochemical mechanisms to drug development and nutritional research .

Chemical Reactions Analysis

Mechanism of Action

L-Cystine dihydrochloride serves as a major precursor for the synthesis of glutathione, a critical antioxidant in the body. It undergoes rapid oxidation to form cystine, which is then reduced back to cysteine in the body. This redox cycle helps maintain cellular integrity and protect tissues from oxidative stress .

Comparison with Similar Compounds

L-Cystine dihydrochloride is unique due to its role in forming disulfide bonds in proteins and its involvement in redox reactions. Similar compounds include:

L-Cystine dihydrochloride stands out due to its high solubility in acidic and basic solutions and its suitability for various research applications.

Properties

Molecular Formula

C6H14Cl2N2O4S2

Molecular Weight

313.2 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrochloride

InChI

InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4+;;

InChI Key

HHGZUQPEIHGQST-NDXJVULZSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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